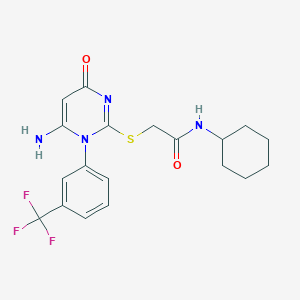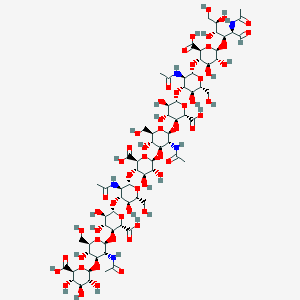
Hyaluronate Decasaccharide
Übersicht
Beschreibung
Synthesis Analysis
The chemical synthesis of a hyaluronan decasaccharide involves a preactivation-based chemoselective glycosylation strategy . The decasaccharide backbone was successfully constructed with an overall yield of 37% from disaccharide building blocks . The trichloroacetyl group was used as the nitrogen protective group for the glucosamine units .Molecular Structure Analysis
Hyaluronan is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . Its secondary structure is characterized by intramolecular hydrogen bonding . The tertiary structure of hyaluronan is sensitively dependent on its environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of hyaluronan decasaccharide include glycosylation and deprotection . The addition of TMSOTf was found to be crucial to suppress the formation of trichloromethyl oxazoline side product and enable high glycosylation yield .Physical and Chemical Properties Analysis
Hyaluronate Decasaccharide is a solid at 20°C and should be stored at a temperature below 0°C . It is heat sensitive . It has a strong water-retaining ability and visco-elastic properties .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
Hyaluronic acid decasaccharides have been synthesized chemically to study their properties and potential applications. The chemical synthesis of hyaluronic acid decasaccharides using a preactivation-based chemoselective glycosylation strategy was challenging but achieved with significant success (Lu et al., 2009).
2. Conformational Analysis
The conformational properties of hyaluronic acid, including decasaccharide fragments, were determined through nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations. This study provided insights into the hyaluronic acid's different arrangements and its secondary motifs (Gargiulo et al., 2010).
3. Therapeutic Potential in Cancer
Hyaluronan oligosaccharides, including decasaccharides, have shown potential in inhibiting the progression of bone metastasis in breast cancer. This suggests their potential as therapeutic agents in cancer treatment (Urakawa et al., 2012).
4. Hydrogel Applications
Hyaluronic acid decasaccharides have been used to create hydrogels for various biomedical applications. These hydrogels have demonstrated potential in tissue engineering, cell therapy, and regenerative medicine (Burdick & Prestwich, 2011).
5. Customized Biomedical Applications
The chemical modifications of hyaluronic acid, including decasaccharides, have been explored for a range of biomedical applications. These include viscosupplementation, eye surgery, and drug delivery systems (Schanté et al., 2011).
6. Nanocarrier Development
Hyaluronic acid-based nanocarriers have been developed for anticancer therapies, showing the versatility of this biomaterial in designing multifunctional carriers for bioactive molecule delivery (Cadete & Alonso, 2016).
7. Biodegradable Properties
The biodegradable and biocompatible properties of hyaluronic acid make it a crucial component in tissue regeneration and wound healing. This has been a key area of research for hyaluronic acid decasaccharides (Snetkov et al., 2020).
Wirkmechanismus
Target of Action
Hyaluronate Decasaccharide, a component of Hyaluronic Acid (HA), primarily targets the structural cells of the skin . HA is a naturally occurring glycosaminoglycan found in vertebrate connective, epithelial, and nervous tissues . It plays a crucial role in many vital organismal functions, such as cellular and tissue development, migration, and repair after injury or inflammation .
Mode of Action
This compound interacts with its targets by binding to the proteoglycan from bovine nasal septum cartilage . This interaction is highly specific and effective when the hyaluronate consists of at least five repeats .
Biochemical Pathways
The biosynthesis pathway of HA involves the conversion of glucose-6-phosphate to glucose-1-phosphate by α-phosphoglucomutase . The HA synthesis pathway can be divided into two sets. In the first set of reactions, glucose-6-phosphate is converted to glucose-1-phosphate . Many functions of HA are mediated by specific receptors at the cellular level .
Pharmacokinetics
The pharmacokinetics of this compound involves its degradation, absorption, and release profile of the drug . The inclusion of physiologically active molecules into a naturally occurring polymer matrix can improve these properties, thus boosting the therapeutic impact and potentially even reducing the frequency of administration .
Result of Action
The result of the action of this compound is a series of mechanisms that lead to angiogenic activities . These include the stimulation of endothelial cell proliferation and migration, the expression of inflammatory cytokines, and the production of different types of collagen . These activities give low MM HA the ability to stimulate wound healing and tissue repair .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, high pH and temperature can degrade HA, affecting its molecular mass and structure . This degradation can influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Hyaluronate Decasaccharide interacts with several enzymes, proteins, and other biomolecules. It is synthesized in the cytoplasm by hyaluronan synthases complex and undergoes regulated degradation by a group of enzymes called hyaluronidases . The polymer’s concentration and size can be modified to exert several important functions in tissues .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to promote the proliferation of human dermal fibroblasts and enhance the secretion and deposition of extracellular matrix . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with specific receptors at the cellular level, influencing the function of these cells . It also plays a role in enzyme inhibition or activation and induces changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to remain stable in vivo for at least three months . Its degradation and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exert multiple effects on the metabolism as well as on the structural cells of the skin
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The concentration and size of this polymer in tissues are carefully controlled by different mechanisms, including covalent modification of the synthetic enzymes and epigenetic control of their gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Part of the polymer could also be removed from tissues by the lymphatic system, which transports this compound to the liver for final degradation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is predominantly localized in the cytoplasm, but occasional plasma membrane localization has been observed
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGYLKSHPJKCDO-OOUJDVOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N5O56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2780403.png)

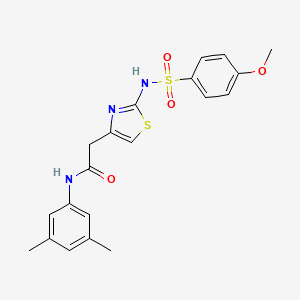

![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)
![N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2780412.png)
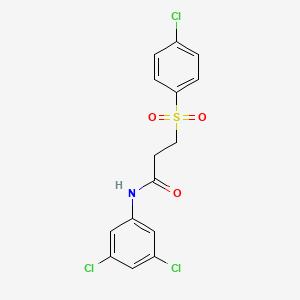
![N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780414.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)

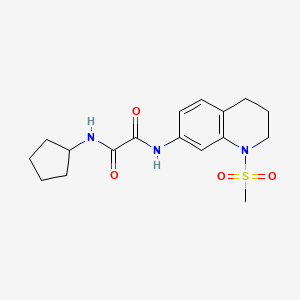
![3-(Benzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B2780422.png)

